![molecular formula C27H23BrN2O5S B330262 DIETHYL 5-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE](/img/structure/B330262.png)
DIETHYL 5-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DIETHYL 5-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound with the molecular formula C27H23BrN2O5S This compound is notable for its unique structure, which includes a quinoline moiety, a bromophenyl group, and a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL 5-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Coupling Reactions: The quinoline and bromophenyl groups are coupled using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Thiophene Ring Formation: The thiophene ring is formed through a cyclization reaction involving appropriate precursors.
Esterification: The final step involves esterification to introduce the diethyl ester groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
DIETHYL 5-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce the corresponding amines.
Wissenschaftliche Forschungsanwendungen
DIETHYL 5-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Materials Science: The compound’s unique structure makes it suitable for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study various biological processes and interactions.
Wirkmechanismus
The mechanism of action of DIETHYL 5-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the bromophenyl group can form covalent bonds with proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 5-({[2-(3-chlorophenyl)-4-quinolinyl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate
- Diethyl 5-({[2-(3-fluorophenyl)-4-quinolinyl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate
Uniqueness
DIETHYL 5-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity compared to its chloro and fluoro analogs. This makes it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C27H23BrN2O5S |
|---|---|
Molekulargewicht |
567.5 g/mol |
IUPAC-Name |
diethyl 5-[[2-(3-bromophenyl)quinoline-4-carbonyl]amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C27H23BrN2O5S/c1-4-34-26(32)22-15(3)23(27(33)35-5-2)36-25(22)30-24(31)19-14-21(16-9-8-10-17(28)13-16)29-20-12-7-6-11-18(19)20/h6-14H,4-5H2,1-3H3,(H,30,31) |
InChI-Schlüssel |
GDCKHGSOTHDFKC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


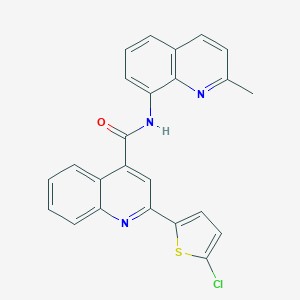
![Methyl 4-{[3-(4-bromophenyl)acryloyl]amino}benzoate](/img/structure/B330182.png)
![2-Tert-butyl 4-ethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B330183.png)
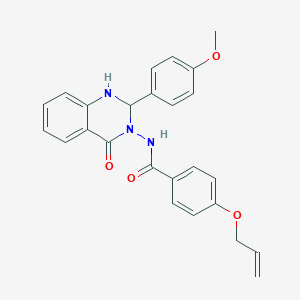
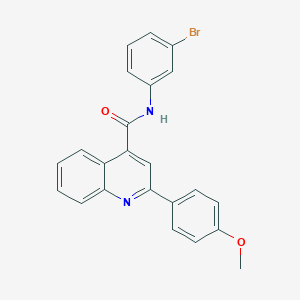
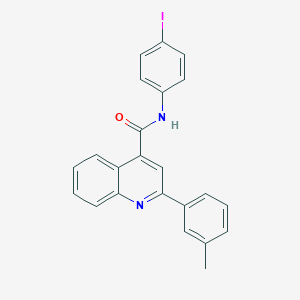
![N-[2-(3-chlorophenyl)ethyl]cyclopentanecarboxamide](/img/structure/B330192.png)
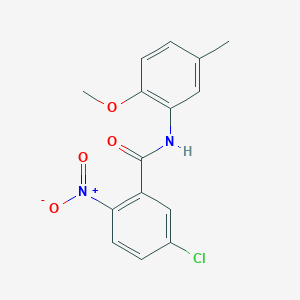
![2-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B330195.png)
![3-(4-methoxyphenyl)-N-(6-{[3-(4-methoxyphenyl)acryloyl]amino}-2-pyridinyl)acrylamide](/img/structure/B330196.png)
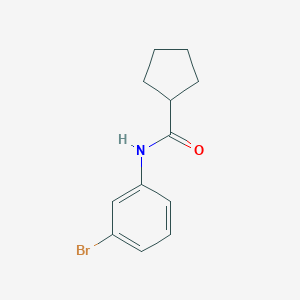
![N-[6-BROMO-2-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-2-IODOBENZAMIDE](/img/structure/B330199.png)
![N-[3-(NAPHTHALENE-1-AMIDO)PHENYL]NAPHTHALENE-1-CARBOXAMIDE](/img/structure/B330200.png)
![Methyl 4-[6-iodo-3-(3-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]benzoate](/img/structure/B330201.png)
